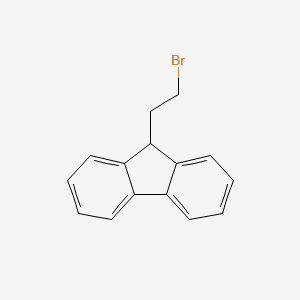

9-(2-溴乙基)-9H-芴

描述

9-(2-Bromoethyl)-9H-fluorene is a compound that belongs to the fluorene family, characterized by a fluorene core structure with a bromoethyl substituent. The fluorene core is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentadiene ring. The presence of the bromoethyl group introduces reactivity that allows for further chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of fluorene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. An efficient and mild synthesis of 9H-fluorene derivatives has been developed through a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls, providing high yields and operational simplicity . Although not directly synthesizing 9-(2-bromoethyl)-9H-fluorene, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorene derivatives can exhibit restricted rotation around certain bonds due to steric hindrance. For instance, bromine-substituted 9-(2-methoxy-4,6-dimethylphenyl)fluorenes show a buttressing effect on the rotational barrier about the C9–Cph bond, influenced by the presence of bromo and methoxyl groups . This effect is relevant to understanding the conformational behavior of 9-(2-bromoethyl)-9H-fluorene, as the bromoethyl group may similarly affect the molecule's rotational dynamics.

Chemical Reactions Analysis

The reactivity of fluorene derivatives with nucleophiles has been studied, revealing that the rates of substitution reactions can vary significantly between different rotamers of the molecule. For example, reactions of 9-(2-bromomethyl-6-methylphenyl)fluorene rotamers with nucleophiles show that the sp form reacts much faster than the ap form due to steric effects in the transition states . This information suggests that the reactivity of 9-(2-bromoethyl)-9H-fluorene with nucleophiles would also be influenced by its conformational state.

Physical and Chemical Properties Analysis

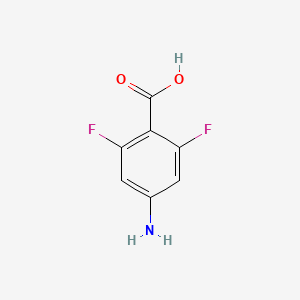

The physical and chemical properties of fluorene derivatives can be tailored by introducing various substituents. For instance, the synthesis and characterization of 9-(cycloheptatrienylidene)fluorene derivatives demonstrate that these compounds can act as acid-sensing fluorophores, indicating that the fluorene core structure can be functionalized to create materials with specific optical properties . The synthesis and optical properties of 2,7-dibromo-4-amino-9H-fluorene further illustrate the ability to fine-tune the electronic and optical characteristics of fluorene derivatives through chemical modification .

科学研究应用

构象研究和化学相互作用

- 包括类似于9-(2-溴乙基)-9H-芴的化合物在内的芴衍生物被用于研究它们的构象平衡,突出了诸如N–H···π等相互作用,以及与芴环之间的相互作用。在化学和制药应用中,这种理解对于分子形状和相互作用起着至关重要的作用 (Nishida et al., 1988)。

聚合物和材料科学

- 芴衍生物被用于合成具有特定性质的聚合物,如聚芴,具有最小化绿色发射等关键性质,对于发光器件至关重要。这些化合物的独特性质使它们在先进材料的开发中具有价值 (Sung-Yong Cho et al., 2007)。

合成方法和化学反应

- 芴衍生物的合成,包括Pd(0)-催化的交叉偶联反应等方法,展示了这些化合物的化学多功能性和应用,用于生产不同科学目的的各种衍生物 (Shuai Xu et al., 2015)。

环境和生物应用

- 一些芴化合物被用于研究其生物降解性能,特定细菌可以降解这些化合物。这项研究对于理解芴及其衍生物的环境影响和潜在的生物修复应用具有重要意义 (M. Grifoll et al., 1992)。

电子和光伏应用

- 9-(2-溴乙基)-9H-芴的衍生物被用于开发太阳能电池和电子材料,展示了它们在可再生能源技术和先进电子应用中的作用 (Qian Liu et al., 2014)。

制药和药物化学

- 对芴化合物的研究包括探索它们潜在的抗癌性能,突出了从材料科学到生物医学研究等广泛应用范围 (S. Ishak et al., 2019)。

安全和危害

属性

IUPAC Name |

9-(2-bromoethyl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHYBSCRWFDSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451414 | |

| Record name | 9-(2-bromoethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108012-21-1 | |

| Record name | 9-(2-bromoethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

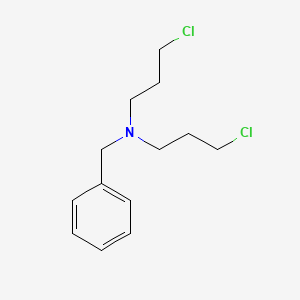

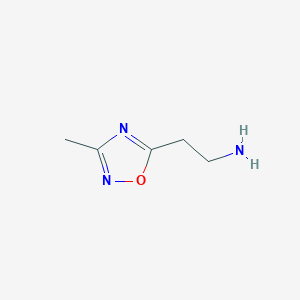

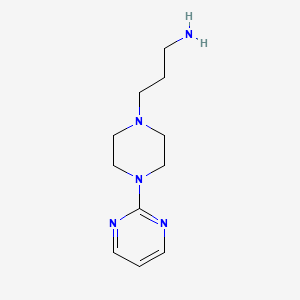

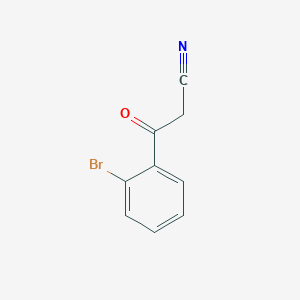

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。